molecular formula C24H24ClN7O2 B2539613 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone CAS No. 920229-18-1

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone

Cat. No.: B2539613
CAS No.: 920229-18-1
M. Wt: 477.95
InChI Key: GNTNMWSNNHCYHU-UHFFFAOYSA-N
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Description

1-(4-(3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core linked to a piperazine ring and an ethanone moiety substituted with 4-chlorophenyl and 4-ethoxyphenyl groups. This structure places it within a class of molecules often investigated for kinase inhibition, receptor modulation, or antimicrobial activity due to the pharmacophoric significance of triazolo-pyrimidine scaffolds and piperazine linkers in medicinal chemistry .

Properties

IUPAC Name

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN7O2/c1-2-34-20-9-3-17(4-10-20)15-21(33)30-11-13-31(14-12-30)23-22-24(27-16-26-23)32(29-28-22)19-7-5-18(25)6-8-19/h3-10,16H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTNMWSNNHCYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone is a triazolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C18H20ClN7O
  • Molecular Weight : 385.8 g/mol
  • IUPAC Name : 1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one

Anticancer Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a related study demonstrated that triazolopyrimidine derivatives effectively inhibited poly (ADP-ribose) polymerase (PARP) activity in human breast cancer cells. The IC50 values for these derivatives ranged from 18 µM to 57.3 µM, suggesting that compounds with a similar scaffold could also exhibit potent anticancer effects .

The proposed mechanism of action for the compound involves:

  • Inhibition of PARP : This enzyme plays a crucial role in DNA repair mechanisms. Inhibiting PARP leads to increased DNA damage in cancer cells, promoting apoptosis.
  • Induction of Apoptosis : Enhanced activity of caspases (e.g., Caspase 3/7) was observed upon treatment with related compounds, indicating that these agents can trigger programmed cell death in cancerous cells .

Case Studies

Several case studies have highlighted the biological efficacy of triazolopyrimidine derivatives:

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the anticancer potential of triazolopyrimidine derivatives.
    • Findings : Compounds demonstrated significant inhibition of cell proliferation and induced apoptosis in MCF-7 breast cancer cells. The study highlighted the interaction of these compounds with PARP and their ability to enhance DNA damage response mechanisms .
  • Molecular Docking Studies :
    • Objective : To predict the binding affinity and interaction modes of the compound with target proteins.
    • Findings : Molecular docking simulations revealed strong binding interactions between the compound and key targets involved in cancer progression, further supporting its potential as an anticancer agent .

Comparative Analysis Table

Compound NameIC50 (µM)Mechanism of ActionTarget
Compound 5e18PARP InhibitionPARP1
Olaparib57.3PARP InhibitionPARP1

Scientific Research Applications

Research indicates that compounds similar to 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone exhibit various biological activities:

Anticancer Properties

Several studies have highlighted the anticancer potential of triazolopyrimidine derivatives:

  • In vitro studies on cancer cell lines (e.g., MCF-7) indicate significant apoptosis induction compared to untreated controls, with some derivatives showing up to a 58-fold increase in cell death .

Antimicrobial Activity

Compounds with similar structures have been evaluated for their antimicrobial properties:

  • Case Study : A derivative demonstrated effective antibacterial activity against multiple strains of bacteria in serial dilution tests .

Study on MCF-7 Cells

In a controlled laboratory setting, a derivative similar to this compound was tested on MCF-7 breast cancer cells. The results indicated a marked increase in apoptosis rates when compared to untreated controls, suggesting strong anticancer potential.

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound to various biological targets. The results revealed favorable interactions with targets such as epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), indicating its potential as a therapeutic agent in cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound share core triazolo-pyrimidine or related heterocyclic systems, piperazine/piperidine linkers, and substituted ethanone moieties. Below is a detailed comparison based on molecular structure, physicochemical properties, and inferred pharmacological behavior.

Table 1: Structural and Physicochemical Comparison

Compound Name & Source Core Structure Key Substituents Molecular Formula (Estimated) Molecular Weight (g/mol) Predicted logP<sup>a</sup>
Target Compound Triazolo[4,5-d]pyrimidine - R1: 4-Chlorophenyl
- R2: 4-Ethoxyphenyl
C24H24ClN7O2 478.0 3.5
1-{4-[3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethanone Triazolo[4,5-d]pyrimidine - R1: 4-Ethoxyphenyl
- R2: Phenoxy
C26H27N7O3 509.5 4.0
1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethanone Pyrimidine - R1: 5-Chloro-pyrimidine
- R2: Isopropyl-1,2,4-triazole
C27H30ClN9O 540.1 4.2
Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine derivatives Imidazo-pyrrolo-pyrazine - R1: 4-Chlorophenyl
- R2: Methylpiperidine
Varies ~450–550 2.8–4.5

<sup>a</sup>logP values estimated using fragment-based methods (e.g., Crippen’s method) .

Key Observations

Substituent Effects: 4-Chlorophenyl vs. 4-Ethoxyphenyl: The chloro group enhances electronegativity and hydrophobic interactions, while the ethoxy group increases lipophilicity (logP ~3.5 vs. ~4.0 in compound). This difference may impact membrane permeability and metabolic stability . Phenoxy vs.

Linker Modifications :

  • Piperazine linkers (target compound, ) improve solubility via hydrogen bonding, whereas methylpiperidine in derivatives may enhance conformational flexibility for receptor engagement .

This could translate to higher selectivity but lower metabolic stability .

Computational Insights

QSAR models () highlight the importance of van der Waals volume and polar surface area in predicting blood-brain barrier penetration. The target compound’s moderate logP (~3.5) and molecular weight (~478 g/mol) align with Lipinski’s criteria for oral bioavailability, whereas ’s analog (~540 g/mol) may face absorption challenges .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of triazolo-pyrimidine derivatives typically involves cyclocondensation reactions. For example, hydrazonoyl chlorides (e.g., 2-oxo-N-(4-chlorophenyl)-propane hydrazonoyl chloride) react with thieno-pyrimidinones under basic conditions (e.g., DMF, reflux) to form the triazolo-pyrimidine core . Optimization may include:
  • Temperature control (e.g., 80–100°C) to minimize side reactions.
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    Yield improvements (~60–75%) are achievable by adjusting stoichiometric ratios (1:1.2 molar excess of hydrazonoyl chloride) and reaction time (6–8 hours) .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Use a combination of:
  • Single-crystal X-ray diffraction to confirm the triazolo-pyrimidine and piperazine ring geometry (mean C–C bond length: 1.39 Å; torsion angles: ±5° deviation from planar conformation) .
  • NMR spectroscopy : 1H^1H-NMR should show distinct signals for the ethoxyphenyl group (δ 1.35 ppm for CH3_3, δ 4.05 ppm for OCH2_2) and piperazine protons (δ 2.8–3.2 ppm) .
  • High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 506.1542) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial activity : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC50_{50} range: 10–50 µM) .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase, IC50_{50} comparison with erlotinib) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to target proteins?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using:
  • Protein structures from PDB (e.g., EGFR: 1M17).
  • Ligand preparation: Optimize 3D geometry with Gaussian09 (B3LYP/6-31G* basis set) .
  • Key interactions: Look for hydrogen bonds with piperazine N-atoms (distance: 2.8–3.2 Å) and hydrophobic contacts with 4-chlorophenyl groups .
    Validate predictions with MD simulations (GROMACS, 50 ns trajectories) to assess binding stability .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Methodological Answer : Address discrepancies via:
  • Dose-response curve normalization : Ensure consistent units (e.g., µM vs. µg/mL).
  • Cell line authentication : Use STR profiling to rule out cross-contamination .
  • Assay controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to calibrate results .
    Replicate experiments under standardized conditions (e.g., serum-free media, 48-hour incubation) .

Q. How can metabolic stability and toxicity be systematically evaluated?

  • Methodological Answer :
  • Microsomal stability assay : Incubate with rat liver microsomes (1 mg/mL protein, NADPH regeneration system) to calculate half-life (t1/2_{1/2}) .
  • hERG inhibition assay : Patch-clamp electrophysiology to assess cardiac toxicity risk (IC50_{50} > 10 µM preferred) .
  • Ames test : Use S. typhimurium TA98/TA100 strains to detect mutagenicity (≥90% viability at 5 mg/plate indicates safety) .

Q. What advanced techniques elucidate degradation pathways under stress conditions?

  • Methodological Answer : Conduct forced degradation studies :
  • Acidic/alkaline hydrolysis : 0.1N HCl/NaOH, 70°C, 24 hours; analyze by LC-MS for cleavage of the ethoxyphenyl or triazole moiety .
  • Photodegradation : Expose to UV light (320–400 nm) for 48 hours; monitor piperazine ring oxidation via HPLC-PDA .
    Identify degradation products using Q-TOF-MS/MS and propose fragmentation pathways .

Methodological Design Considerations

Q. How to design SAR studies for derivatives of this compound?

  • Methodological Answer : Focus on:
  • Piperazine substitution : Replace with morpholine or thiomorpholine to modulate solubility .
  • Chlorophenyl group modification : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance target binding .
  • Ethoxyphenyl optimization : Vary alkoxy chain length (e.g., methoxy vs. propoxy) to alter logP values .
    Prioritize analogs with ClogP < 5 and topological polar surface area (TPSA) 80–100 Ų for CNS permeability .

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